molecular formula C11H15N B8780405 1-Isopropylindoline

1-Isopropylindoline

Cat. No.: B8780405
M. Wt: 161.24 g/mol
InChI Key: KCNSXRWYZKXRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylindoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

KCNSXRWYZKXRLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-hour addition of nBu3SnH (154 μL, 573 μmol) and AIBN (34 mg, 208 μmol) solution in benzene (1 mL) to a refluxing solution of the unpurified ketimine (125 mg, 521 μmol) in benzene (50 mL) delivered, after flash chromatography (30% CH2Cl2 Hexanes) 0.024 g (30%) of the desired indoline as a colorless oil. Rf=0.1 (30% CH2Cl2 Hexanes); IR (film) 3047, 1607 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.04 (t, J=6.7 Hz, 2H), 6.59 (t, J=7.4 Hz, 1H), 6.42 (d, J=8.1 Hz, IH), 3.83 (sep, J=6.6 Hz, 1H), 3.33 (t, J=8.5 Hz, 2H), 2.93 (t, J=8.3 Hz, 2H), 1.15 (d, J=6.7 Hz, 6H); 13C NMR (100 MHz, CDCl3) ppm 151.5, 130.5, 127.5, 124.6, 117.1, 107.3, 46.0, 45.7, 28.4, 18.4; HRMS (EI) Exact mass calcd for C11H15N [M]+, 161.1204. Found 161.1201.
Quantity
154 μL
Type
reactant
Reaction Step One
Name
Quantity
34 mg
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
[Compound]
Name
CH2Cl2 Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.